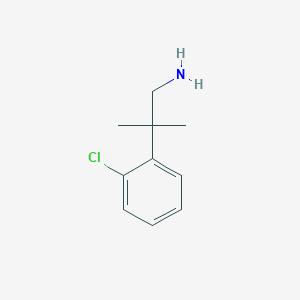

2-(2-Chlorophenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXVKJRLVGOMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorophenyl)-2-methylpropan-1-amine, commonly known as a substituted amphetamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a chlorophenyl group attached to a branched amine, which contributes to its psychoactive properties. The presence of the chlorine atom on the phenyl ring enhances its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its influence on monoamine neurotransmitters. It acts as a releasing agent for dopamine and norepinephrine, similar to other amphetamines. This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood and alertness.

Key Mechanisms:

- Dopaminergic Activity : The compound promotes the release of dopamine, which is associated with reward and pleasure pathways in the brain.

- Norepinephrine Release : Increased norepinephrine levels can enhance arousal and attention.

- Serotonin Interaction : There may also be some interaction with serotonin receptors, although this is less pronounced compared to its effects on dopamine and norepinephrine.

Pharmacological Effects

The pharmacological effects of this compound can vary based on dosage and individual response. Commonly reported effects include:

- Euphoria : Users often report feelings of euphoria and increased energy.

- Increased Focus : Enhanced cognitive function and focus are frequently noted.

- Appetite Suppression : Similar to other stimulants, this compound may suppress appetite.

Toxicological Considerations

Despite its potential therapeutic applications, this compound is associated with various toxicological risks. Case studies have indicated instances of misuse leading to adverse effects such as:

- Cardiovascular Issues : Increased heart rate and blood pressure can occur.

- Neurotoxicity : Prolonged use may lead to neurotoxic effects, particularly concerning dopaminergic neurons.

Case Studies

- Case Study on Cardiovascular Effects : A study involving patients misusing amphetamines, including this compound, highlighted significant increases in heart rate and blood pressure, leading to acute cardiovascular events in some individuals.

- Neurotoxicity Research : Research conducted on animal models demonstrated that chronic exposure to the compound resulted in significant dopaminergic neuron loss, suggesting potential long-term neurotoxic effects.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropanamines

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations:

Fluorine substitution (e.g., 2-F in ) decreases molecular weight and alters lipophilicity but may enhance blood-brain barrier penetration.

Amine Position :

- Primary amines (propan-1-amine) exhibit higher reactivity in conjugation reactions compared to tertiary amines (e.g., propan-2-amine in ).

Halogen Effects :

Cyclic and Hybrid Derivatives

Table 2: Cyclic and Biofunctional Analogs

Key Findings:

- Hybrid molecules () leverage amide bonds to combine chlorophenyl groups with NSAID moieties (e.g., naproxen), suggesting dual pharmacological action.

Preparation Methods

Grignard Reaction Followed by Reduction

One of the most documented synthetic routes for structurally related compounds, such as 1-(4-chlorophenyl)-2-methylpropan-1-amine, involves a two-step sequence starting from a chlorobenzonitrile derivative:

Step 1: Formation of Grignard Reagent and Addition to Nitrile

A solution of 2-chlorobenzonitrile (analogous to 4-chlorobenzonitrile in the reference) is treated with isopropylmagnesium bromide in dry tetrahydrofuran (THF) under an inert argon atmosphere at room temperature. The Grignard reagent adds to the nitrile carbon, forming an intermediate imine magnesium salt.

Step 2: Reduction of the Intermediate

The reaction mixture is then treated with sodium borohydride (NaBH4) in the presence of methanol and THF to reduce the intermediate to the corresponding amine.

-

After quenching with water, extraction with ethyl acetate, acid-base extraction, and drying over sodium sulfate, the product is isolated as the free amine or its hydrochloride salt by precipitation using HCl in diethyl ether.

-

For the 4-chlorophenyl analogue, the yield reported is approximately 18%, with LC-MS confirming the expected molecular ion peak. This method is adaptable to the 2-chlorophenyl isomer by substituting the appropriate chlorobenzonitrile starting material.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Chlorobenzonitrile + isopropylmagnesium bromide in dry THF, argon, rt overnight | Formation of Grignard intermediate | Inert atmosphere crucial |

| 2 | NaBH4 in methanol/THF, 0.5 h at rt | Reduction of intermediate | Controlled addition |

| Workup | Acid-base extraction, drying, precipitation | Isolation of amine | HCl/Et2O used for salt |

Summary Table of Preparation Methods

Research Findings and Notes

The Grignard approach is the most direct and documented method for preparing chlorophenyl-substituted methylpropan-1-amines, though yields may be modest and reaction conditions require strict inert atmosphere control.

Catalytic asymmetric methods provide access to chiral amine derivatives, potentially useful for pharmaceutical development, but are more complex and less common for this specific compound.

Industrial synthesis favors multi-step processes involving chlorophenyl intermediates and amine precursors, culminating in hydrochloride salt formation for stability and handling.

Palladium-catalyzed amination and cross-coupling reactions offer versatile synthetic routes, especially for functionalized analogues, but require optimization of catalysts and ligands for best results.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structural identity of 2-(2-Chlorophenyl)-2-methylpropan-1-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the chlorophenyl group (aromatic protons at δ 7.0–7.5 ppm, C-Cl coupling) and the methylpropan-1-amine backbone (amine protons at δ 1.5–2.5 ppm, methyl groups at δ 1.2–1.4 ppm).

- Infrared (IR) Spectroscopy : Identify N-H stretching (3300–3500 cm) and C-Cl absorption (550–850 cm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (CHClN, exact mass 183.08 g/mol) and fragmentation patterns (e.g., loss of Cl or methyl groups).

- Reference : Structural analogs in and highlight similar characterization workflows .

Q. What synthetic routes are effective for synthesizing this compound?

- Methodological Answer :

- Reductive Amination : React 2-(2-Chlorophenyl)-2-methylpropanal (precursor) with ammonia or methylamine under hydrogenation (H, Pd/C catalyst) to yield the amine.

- Grignard Reaction : Use chlorophenyl magnesium bromide with nitriles or ketones, followed by reduction (e.g., LiAlH).

- Optimization Tips : Monitor reaction pH (amine stability) and use inert atmospheres to prevent oxidation.

- Reference : details precursor synthesis and reduction pathways .

Q. How do computational tools predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSuite or PubChem to estimate hydrophobicity (predicted XLogP ~2.2 based on chlorophenyl and methyl groups).

- Polar Surface Area (PSA) : Calculate PSA (~26 Å) to assess permeability and bioavailability.

- Reference : provides analogous computational data for cyclobutanamine derivatives .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl group increases electrophilicity at the benzylic carbon, facilitating nucleophilic attack (e.g., SN2 reactions).

- Steric Considerations : The methyl groups on the propan-1-amine backbone may hinder reactivity; use bulky nucleophiles or elevated temperatures to overcome steric resistance.

- Experimental Design : Compare reaction rates with non-chlorinated analogs (control) via kinetic studies.

- Reference : discusses electrophilic interactions in related aldehydes .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and solvent controls (DMSO tolerance).

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.

- Dose-Response Curves : Perform IC or EC titrations across multiple replicates to identify outliers.

- Reference : highlights pharmacological variability in fluorinated analogs .

Q. How can stereochemical purity be ensured during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers.

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for racemic vs. enantiopure samples.

- Circular Dichroism (CD) : Confirm absolute configuration via CD spectra.

- Reference : emphasizes chiral building block analysis .

Q. What mechanistic insights explain the compound’s interaction with neurological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to serotonin or dopamine receptors, focusing on halogen bonding (Cl-phenyl interactions).

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells to assess receptor activation/inhibition.

- Mutagenesis : Introduce point mutations (e.g., TMD3–5 regions) to identify critical binding residues.

- Reference : discusses structural analogs with neurological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.